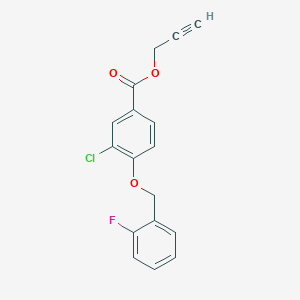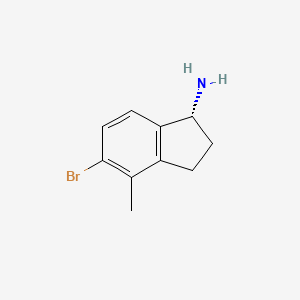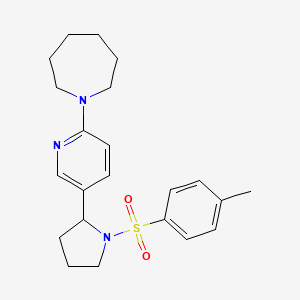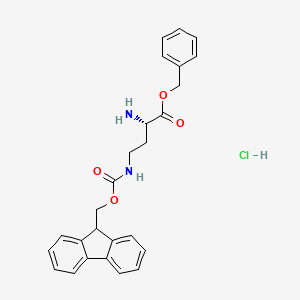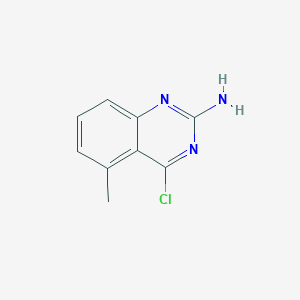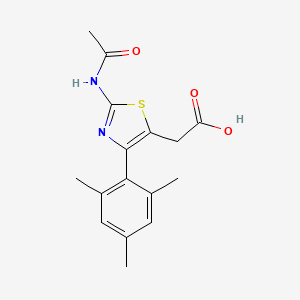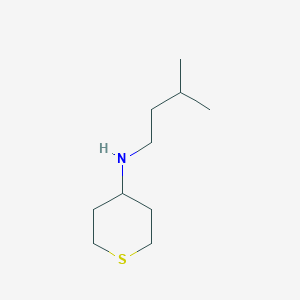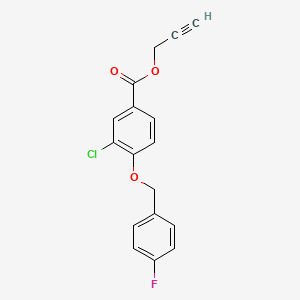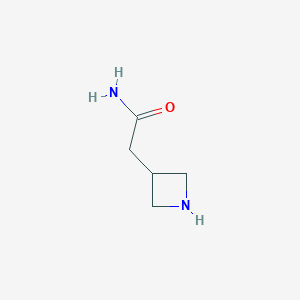
2-(Azetidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)acetamide is a heterocyclic organic compound containing an azetidine ring, a four-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for 2-(Azetidin-3-yl)acetamide are not extensively documented in the literature. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is explored for its role in developing new pharmaceuticals, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . This involves the generation of reactive oxygen species, reduction in mitochondrial membrane potential, and activation of caspase-3, leading to programmed cell death.
Comparison with Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
Uniqueness: 2-(Azetidin-3-yl)acetamide stands out due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-(azetidin-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)1-4-2-7-3-4/h4,7H,1-3H2,(H2,6,8) |
InChI Key |
JELHGGHSSHUANV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


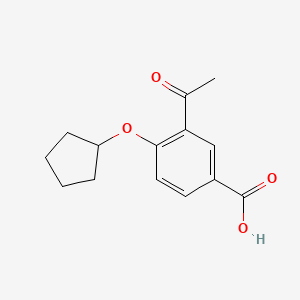
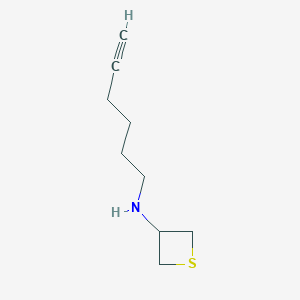
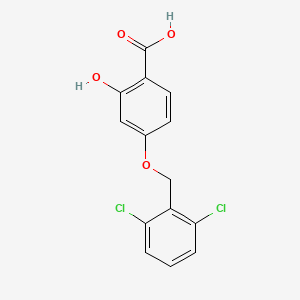
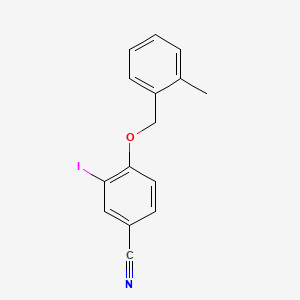
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
